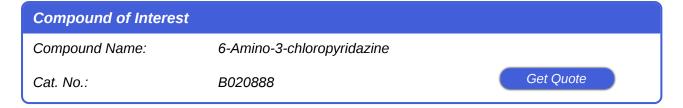


biological activity of 6-Amino-3-chloropyridazine derivatives

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An In-depth Technical Guide on the Biological Activity of **6-Amino-3-chloropyridazine**Derivatives

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] Derivatives of pyridazine, particularly those containing the **6-Amino-3-chloropyridazine** core (CAS: 5469-69-2), have garnered significant interest from researchers in drug development.[3] This core, with the chemical formula C4H4ClN3, features a pyridazine ring substituted with an amino group at the third position and a chlorine atom at the sixth.[4][5][6] This unique structure serves as a versatile building block for synthesizing novel compounds with therapeutic potential.[4][7] The presence of basic nitrogen atoms allows for protonation, chelation, and the formation of crucial hydrogen bonds with biological targets, while the chlorine atom provides a reactive site for further chemical modification.[7][8] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of **6-Amino-3-chloropyridazine** derivatives, targeting researchers, scientists, and drug development professionals.

General Synthesis of Derivatives

The synthesis of **6-Amino-3-chloropyridazine** and its subsequent derivatives typically begins with 3,6-dichloropyridazine. The parent 3-Amino-6-chloropyridazine is commonly prepared by reacting 3,6-dichloropyridazine with an ammonia solution, often in a solvent like dioxane or ethanol at elevated temperatures.[2][4]







Once the core scaffold is obtained, the chlorine atom at the 6-position becomes a key handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling can be used to introduce alkyl or aryl groups, such as a propyl group using n-propylboronic acid and a palladium catalyst.[2][7] The amino group can also be modified to create a wide array of derivatives.[4]





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General synthetic pathway for **6-Amino-3-chloropyridazine** derivatives.



Biological Activities and Therapeutic Potential

Derivatives of **6-Amino-3-chloropyridazine** exhibit a broad range of biological activities, with the most prominent being anticancer, antimicrobial, and analgesic effects.[1][9]

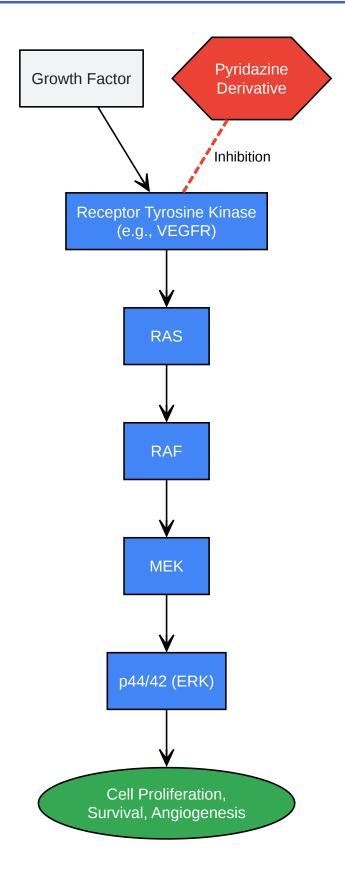
Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.[9][10] Derivatives have shown potent antiproliferative effects against multiple cancer cell lines, including breast (MCF-7, MDA-MB-468), colon (HCT-116), and cervical (HeLa) cancer, with IC50 values often in the low micromolar range.[4][10][11]

Mechanism of Action:

- Kinase Inhibition: The pyridazine scaffold is adept at forming hydrogen bonds with the hinge region of the ATP-binding site in various kinases.[7] This makes its derivatives potent kinase inhibitors.[9] Targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), which are critical in cancer cell proliferation and survival.[4][7]
- PARP-1 Inhibition: Certain novel chloropyridazine hybrids have been designed as inhibitors
 of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[8] Inhibition
 of PARP-1 can lead to the accumulation of DNA damage and induce apoptosis in cancer
 cells.[8]
- Apoptosis Induction: Studies have shown that these derivatives can trigger programmed cell death.[8] This is often confirmed by observing an increase in pro-apoptotic proteins like p53, BAX, and caspases 3 and 6, alongside a decrease in anti-apoptotic proteins such as BCL-2.
 [8]





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Simplified kinase signaling pathway showing inhibition by a pyridazine derivative.



Antimicrobial Activity

Various pyridazine derivatives have demonstrated activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria as well as fungi.[2][12][13] For instance, some synthesized compounds based on 6-chloropyridazine-3(2H)-thione showed a strong response against bacteria.[12] Structure-activity relationship studies suggest that modifications to the core, such as the length of an alkyl chain at the 6-position or substitutions on the amino group, can significantly impact antimicrobial potency and selectivity.[2][13]

Analgesic and Anti-inflammatory Activity

Derivatives incorporating a pyrazole ring, synthesized from a 6-chloropyridazin-3-yl precursor, have been evaluated for analgesic properties.[14][15] These compounds were studied for their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[14] In vivo testing using the acetic-acid induced writhing test in mice showed that several compounds exhibited moderate to good analgesic activity, comparable to the standard drug diclofenac.[14][16]

Quantitative Data Summary

The biological activities of **6-Amino-3-chloropyridazine** derivatives are quantified using various metrics, primarily the half-maximal inhibitory concentration (IC₅₀) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects.

Table 1: Anticancer Activity of Selected Pyridazine Derivatives



Compound ID	Target Cell Line	IC50 (μM)	Mechanism/Tar get	Reference
3c	HNO97 (Head & Neck)	0.05	PARP-1 Inhibition, Apoptosis	[8]
3e	FaDu (Head & Neck)	0.09	PARP-1 Inhibition, Apoptosis	[8]
4b	MDA-MB-468 (Breast)	0.11	PARP-1 Inhibition, Apoptosis	[8]
2b	MCF-7 (Breast)	>100	Cytotoxic	[10]
Unnamed	MDA-MB-231 (Breast)	Low μM range	p44/42, Akt Inhibition	[4]

| Unnamed | HCT116 (Colon) | Low μM range | p44/42, Akt Inhibition |[4] |

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

Compound Class	Target Organism	Activity Metric	Result	Reference
Pyridazinone Deriv. (7)	S. aureus (MRSA)	МІС (µМ)	3.74 - 8.92	[17]
Pyridazinone Deriv. (13)	P. aeruginosa	МІС (μМ)	3.74 - 8.92	[17]
Thione Derivatives	Gram-positive bacteria	High Response	Not quantified	[12]

| Thione Derivatives | Gram-negative bacteria | High Response | Not quantified |[12] |

Key Experimental Protocols



Detailed methodologies are crucial for the synthesis and evaluation of these compounds. The following are representative protocols based on cited literature.

Protocol 1: General Synthesis of a 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde Intermediate

This protocol describes the synthesis of an intermediate used for creating more complex hybrids.[8]

- Reactants: Combine 3,6-dichloropyridazine, 4-hydroxybenzaldehyde, and anhydrous potassium carbonate in isopropanol.
- Reaction: Reflux the mixture. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and filter off the solid.
- Purification: The crude product is purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final intermediate product.[8]

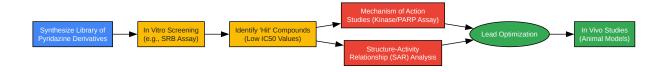
Protocol 2: In Vitro Anticancer Activity Screening (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) colorimetric assay is commonly used to evaluate the cytotoxic activity of compounds against cancer cell lines.[10]

- Cell Plating: Seed cells (e.g., HCT-116 or MCF-7) in 96-well plates and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine derivatives and incubate for a specified period (e.g., 48-72 hours).
- Cell Fixation: Discard the treatment medium and fix the remaining cells with a solution like 10% trichloroacetic acid (TCA).
- Staining: Stain the fixed cells with a 0.4% (w/v) Sulforhodamine B solution in acetic acid.



- Measurement: Wash away the unbound dye and solubilize the protein-bound dye with a 10 mM Tris base solution. Measure the absorbance (optical density) at a specific wavelength (e.g., 570 nm) using a plate reader.
- Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.



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